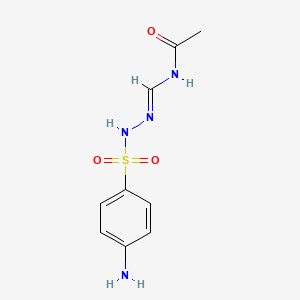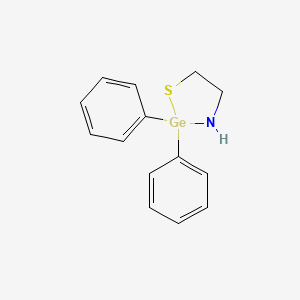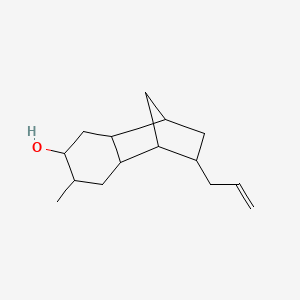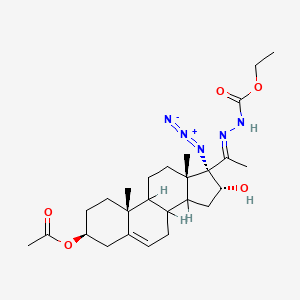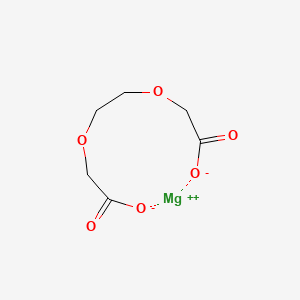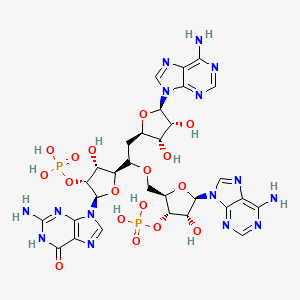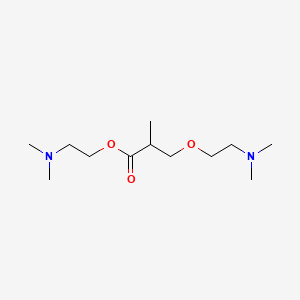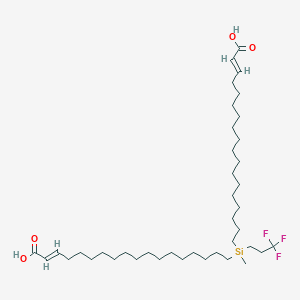
N,N'-Bis(2-heptyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-heptyl)-ethylenediamine: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-heptyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-heptyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-heptyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(2-heptyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(2-heptyl)-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, N,N’-Bis(2-heptyl)-ethylenediamine is used as a surfactant and emulsifier in the formulation of various products, including detergents, cosmetics, and lubricants.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-heptyl)-ethylenediamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-ethylhexyl)-ethylenediamine: Similar structure but with ethylhexyl groups instead of heptyl groups.
N,N’-Bis(2-octyl)-ethylenediamine: Similar structure but with octyl groups instead of heptyl groups.
N,N’-Bis(2-decyl)-ethylenediamine: Similar structure but with decyl groups instead of heptyl groups.
Uniqueness: N,N’-Bis(2-heptyl)-ethylenediamine is unique due to its specific heptyl groups, which impart distinct physicochemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
97019-79-9 |
|---|---|
Molekularformel |
C16H36N2 |
Molekulargewicht |
256.47 g/mol |
IUPAC-Name |
N,N'-di(heptan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-9-11-15(3)17-13-14-18-16(4)12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
InChI-Schlüssel |
NLEJUTVEZBSYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NCCNC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


